

# Synthesis of N-Allylmethylamine: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: N-Allylmethylamine

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **N-Allylmethylamine**, a valuable building block in organic synthesis and drug discovery. The primary method detailed is the direct alkylation of methylamine with an allyl halide, a robust and scalable procedure. This application note includes a step-by-step protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.

## Introduction

**N-Allylmethylamine** (also known as N-methylallylamine) is a secondary amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.<sup>[1][2][3]</sup> The presence of both a secondary amine and a terminal alkene functionality allows for a wide range of subsequent chemical transformations. Several synthetic routes to **N-Allylmethylamine** have been reported, with the most common being the direct alkylation of methylamine and reductive amination.<sup>[4][5][6]</sup> This document focuses on a well-established and reliable method involving the reaction of an allyl halide with an aqueous solution of methylamine.

## Reaction Scheme

## Experimental Protocol: Alkylation of Methylamine with Allyl Chloride[4]

This protocol is based on a literature procedure and provides a reliable method for the preparation of **N-Allylmethylamine**.<sup>[4]</sup>

### Materials:

- Allyl chloride
- 40% aqueous solution of methylamine
- Hydrochloric acid (HCl)
- Diethyl ether
- Potassium hydroxide (KOH), highly concentrated solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Ice

### Equipment:

- Dropping funnel
- Round-bottom flask or reaction vessel
- Magnetic stirrer and stir bar
- Beaker
- Separatory funnel
- Rotary evaporator
- Favorsky flask

- Liebig condenser
- Receiving flask
- Heating mantle or oil bath
- Distillation apparatus

#### Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, add a 40% aqueous solution of methylamine to a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
- **Addition of Allyl Chloride:** While stirring the methylamine solution at room temperature, add allyl chloride dropwise from the dropping funnel. A molar ratio of 4:1 methylamine to allyl chloride is recommended.<sup>[4]</sup>
- **Reaction:** Continue stirring the mixture at room temperature for 3-4 hours.<sup>[4]</sup>
- **Acidification:** Carefully acidify the reaction mixture with hydrochloric acid. This step protonates the unreacted methylamine and the product, **N-Allylmethylamine**, forming their respective hydrochloride salts.
- **Extraction of Unreacted Halide:** Transfer the acidified solution to a separatory funnel and wash with diethyl ether to remove any unreacted allyl chloride. Discard the organic layer.
- **Concentration:** Concentrate the aqueous amine hydrochloride solution under reduced pressure using a rotary evaporator.<sup>[4]</sup>
- **Liberation of the Free Amine:** Transfer the concentrated amine hydrochloride solution to a Favorsky flask equipped with a Liebig condenser and a receiver cooled with ice.<sup>[4]</sup> While heating the mixture, slowly add a highly concentrated solution of potassium hydroxide (KOH) through a dropping funnel.<sup>[4]</sup> The strong base deprotonates the amine hydrochloride, liberating the free **N-Allylmethylamine**, which will begin to distill.
- **Distillation and Collection:** Collect the fraction boiling between 40-70°C.<sup>[4]</sup>
- **Drying:** Dry the collected distillate over anhydrous magnesium sulfate (MgSO<sub>4</sub>).<sup>[4]</sup>

- Final Purification: After allowing the amine to stand over the drying agent (e.g., overnight in a refrigerator), decant the liquid and perform a final distillation from a Favorsky flask to obtain pure **N-Allylmethylamine**.<sup>[4]</sup> The boiling point of **N-Allylmethylamine** is 64-66°C at 760 mmHg.<sup>[4]</sup>

## Data Presentation

The following table summarizes the quantitative data reported for the synthesis of **N-Allylmethylamine** via the alkylation of methylamine with allyl chloride.<sup>[4]</sup>

Parameter	Value
Yield	65%
Boiling Point	64-66 °C (at 760 mmHg)
Refractive Index (nD20)	1.4110
<sup>1</sup> H NMR (300.077 MHz, DMSO-d <sub>6</sub> + CCl <sub>4</sub> ), δ, ppm	1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH <sub>3</sub> ), 3.11 (dt, 2H, CH <sub>2</sub> , J 5.8, 1.5 Hz), 5.01 (d.d.t, 1H, =CH <sub>2</sub> , J 10.2, 2.0, 1.5 Hz), 5.11 (d.d.t, 1H, =CH <sub>2</sub> , J 17.2, 2.0, 1.5 Hz), 5.81 (d.d.t, 1H, =CH, J 17.2, 10.2, 5.8 Hz)
<sup>13</sup> C NMR (75.465 MHz, DMSO-d <sub>6</sub> + CCl <sub>4</sub> ), δ, ppm	35.2 (CH <sub>3</sub> ), 53.7 (CH <sub>2</sub> ), 114.6 (=CH <sub>2</sub> ), 136.8 (=CH)
Elemental Analysis (Found)	C 67.34%; H 12.61%; N 19.52%
Elemental Analysis (Calculated for C <sub>4</sub> H <sub>9</sub> N)	C 67.55%; H 12.75%; N 19.69%

## Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Experimental workflow for the synthesis of **N-Allylmethylamine**.

## Alternative Synthetic Routes

While the alkylation of methylamine is a straightforward approach, other methods such as reductive amination offer alternative pathways to **N-Allylmethylamine** and other secondary amines.[5] Reductive amination typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6] This method can be highly selective and is often performed as a one-pot reaction.[7] For the synthesis of **N-Allylmethylamine**, this would involve the reaction of acrolein with methylamine followed by reduction. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the specific requirements of the target application.

## Safety Considerations

- Allyl chloride is a flammable and toxic liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
- Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. It is toxic and can cause severe skin and eye irritation.
- Concentrated solutions of hydrochloric acid and potassium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.
- All procedures should be carried out in a well-ventilated fume hood.

This document is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

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